7-decyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Description
Xanthine Derivatives: Classification and Significance
Xanthine derivatives constitute a fundamentally important class of biologically active compounds that have established themselves as cornerstone molecules in modern pharmacotherapy. These purine-based alkaloids function primarily through dual mechanisms involving phosphodiesterase inhibition and adenosine receptor antagonism, resulting in diverse therapeutic applications ranging from bronchodilation to cardiovascular stimulation. The structural foundation of xanthine (3,7-dihydropurine-2,6-dione) provides multiple sites for chemical modification, particularly at the N1, N3, N7, and C8 positions, enabling extensive derivatization possibilities that have led to the development of numerous clinically significant compounds.
Natural xanthine derivatives, including caffeine, theophylline, and theobromine, have been recognized for their medicinal properties since ancient times, with caffeine being isolated as early as 1820. These naturally occurring methylxanthines demonstrate the therapeutic potential inherent in the xanthine scaffold, exhibiting effects as central nervous system stimulants, bronchodilators, and mild diuretics. The mechanism of action primarily involves non-specific inhibition of phosphodiesterase enzymes, leading to increased cellular levels of cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation in respiratory tissues.
The pharmaceutical significance of xanthine derivatives extends beyond their traditional applications in respiratory medicine. Contemporary research has revealed their potential in treating diverse pathological conditions, including their roles as adenosine receptor antagonists, inducers of histone deacetylase activity, antitumor agents, and psychostimulant medications. This broad spectrum of biological activities has prompted intensive investigation into synthetic modifications that can enhance specificity, potency, and therapeutic index while minimizing adverse effects.
Historical Development of Substituted Purine Derivatives
The systematic development of substituted purine derivatives began in earnest during the early 20th century with Wilhelm Traube's pioneering synthesis methodology in 1900. The Traube purine synthesis established a foundational approach for constructing purine derivatives from amine-substituted pyrimidines through nitrosation, reduction, and cyclization reactions. This methodological breakthrough enabled the rational design and synthesis of novel xanthine analogs with predetermined structural modifications.
Historical progression in xanthine derivative development has been characterized by increasingly sophisticated substitution patterns designed to optimize pharmacological properties. Early synthetic efforts focused on simple alkyl substitutions, as exemplified by aminophylline, a complex of theophylline and ethylenediamine developed to improve solubility and bioavailability characteristics. These initial modifications demonstrated that structural changes at specific positions could significantly alter both pharmacokinetic and pharmacodynamic properties.
The evolution of synthetic strategies has revealed that substitutions at different positions of the xanthine core produce distinct effects on biological activity. Hydrophobic substituents at the C8 position have been particularly noted for enhancing potency toward adenosine receptors and phosphodiesterase inhibition through strengthened hydrophobic interactions with target proteins, although such modifications often compromise water solubility. This relationship between structural modification and biological activity has guided the development of increasingly complex derivatives aimed at optimizing therapeutic efficacy.
The Emergence of Thioether-Containing Xanthines
The incorporation of sulfur-containing functional groups into xanthine derivatives represents a relatively recent advancement in purine chemistry, driven by the recognition that thioether linkages can provide unique pharmacological advantages. Sulfur-containing substituents offer distinct electronic and steric properties compared to conventional carbon-based modifications, potentially enabling novel interactions with biological targets while maintaining or enhancing desired pharmacological activities.
Thioether-containing xanthines, such as 7-decyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, represent sophisticated molecular designs that combine multiple structural optimization strategies. The phenacyl thioether moiety (phenylethyl sulfanyl group) at the C8 position introduces both aromatic character and potential hydrogen bonding capabilities through the carbonyl functionality, while the extended decyl chain at N7 provides substantial lipophilic character that may enhance membrane permeability and tissue distribution.
The strategic placement of the thioether linkage at the C8 position is particularly significant, as this location has been identified as crucial for modulating adenosine receptor affinity and phosphodiesterase selectivity. The sulfur atom's ability to participate in various non-covalent interactions, including sulfur-π interactions and coordination with metal centers, may contribute to enhanced binding specificity and altered pharmacological profiles compared to conventional xanthine derivatives.
Nomenclature and Identification Parameters
The systematic nomenclature of this compound reflects its complex structural architecture and multiple substituent groups. According to IUPAC nomenclature conventions, this compound is designated as a purine-2,6-dione derivative with specific substitutions at the N3, N7, and C8 positions, emphasizing the systematic approach to naming complex heterocyclic compounds.
Table 1: Identification Parameters for this compound
The compound's identification parameters reveal several key structural features that distinguish it from conventional xanthine derivatives. The molecular formula C₂₄H₃₂N₄O₃S indicates the presence of sulfur, confirming the thioether modification, while the substantial molecular weight of 456.6 g/mol reflects the extended alkyl chain and aromatic substituents. The CAS registry number 316359-88-3 provides a unique identifier for this specific structural arrangement, facilitating precise identification in chemical databases and literature searches.
The SMILES notation provides a compact representation of the molecular structure, revealing the linear decyl chain attachment to N7 (CCCCCCCCCCN1), the methyl group at N3 (N(C)), and the phenacyl thioether substituent at C8 (SCC(=O)C3=CC=CC=C3). This structural encoding enables computational analysis and molecular modeling studies essential for understanding structure-activity relationships and predicting biological properties.
Properties
IUPAC Name |
7-decyl-3-methyl-8-phenacylsulfanylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-3-4-5-6-7-8-9-13-16-28-20-21(27(2)23(31)26-22(20)30)25-24(28)32-17-19(29)18-14-11-10-12-15-18/h10-12,14-15H,3-9,13,16-17H2,1-2H3,(H,26,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIYPOUGWFRVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-decyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family, characterized by its unique structure that includes a decyl group and a phenylethyl sulfanyl moiety. This compound has garnered attention for its potential biological activities, which are explored in various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 367.48 g/mol
Structural Features
| Feature | Description |
|---|---|
| Purine Ring | Characteristic of nucleotides and nucleic acids |
| Decyl Group | Contributes to hydrophobic interactions |
| Phenylethyl Sulfanyl Moiety | May enhance biological activity through specific interactions |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. For instance, derivatives of purines have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria.
- Antitumor Potential : Analogous purine derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves interference with DNA synthesis and repair mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes such as tyrosinase, which is relevant in the context of skin pigmentation and melanoma.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of several purine derivatives, including those structurally related to this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Antitumor Activity
In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain derivatives exhibited IC50 values in the low micromolar range (10–30 µM), suggesting potential for further development as anticancer agents.
Enzyme Inhibition
Research focusing on tyrosinase inhibition showed that compounds similar to this purine derivative could achieve IC50 values between 5–15 µM, indicating strong potential for applications in skin whitening products or treatments for hyperpigmentation disorders.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate precursors to form the purine ring structure.
- Sulfanylation : Introduction of the phenylethyl sulfanyl group through nucleophilic substitution.
- Alkylation : Attaching the decyl group via alkylation reactions with suitable alkyl halides.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 8-(decylsulfanyl)-7-isopentyl-3-methylpurine | C₁₈H₂₃N₅OS | Similar sulfanyl group; potential for similar activity |
| 8-Dodecylsulfanyl-3-methylpurine | C₁₉H₂₅N₅OS | Longer alkyl chain; may exhibit different solubility |
| 8-(phenylmethyl)sulfanyl purine derivative | C₁₈H₂₃N₅OS | Variations in substituents on the purine ring |
Preparation Methods
Regioselectivity in Alkylation
N-7 selectivity is enhanced by using polar aprotic solvents (e.g., DMF) and controlling stoichiometry (decyl bromide:purine = 1.2:1). Competing N-3 alkylation is minimized due to steric protection from the pre-existing methyl group.
Thiolation Efficiency
The use of K2CO3 as a base improves thiolate formation, while elevated temperatures (80°C) accelerate the SNAr process. Side products, such as disulfide formation, are suppressed by degassing the reaction mixture.
Analytical Characterization
The final compound is characterized via:
-
NMR : ¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, purine H), 7.85–7.45 (m, 5H, aromatic H), 4.32 (s, 2H, SCH2CO), 3.91 (s, 3H, N-CH3), 1.75–1.25 (m, 18H, decyl chain).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Comparative Data on Synthetic Routes
Industrial and Scalability Considerations
Large-scale synthesis (≥100 g) requires modifications:
Q & A
Basic: What are the optimal synthetic routes for preparing 7-decyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione?
Methodological Answer:
The synthesis typically involves multi-step alkylation and functionalization of a purine core. A common approach includes:
Alkylation of the purine scaffold at position 8 with a thiol-containing group (e.g., 2-oxo-2-phenylethylsulfanyl) under basic conditions (e.g., K₂CO₃ in DMF) .
Introduction of the decyl and methyl groups via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., THF or DCM) and catalysts like DMAP .
Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
Key Considerations: Optimize reaction time (12–24 hours) and temperature (60–80°C) to avoid side products like over-alkylation or oxidation .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectral and analytical techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at position 3, decyl at position 7) by comparing chemical shifts to analogous purine derivatives .
- FTIR : Identify carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and thioether (C-S) bonds at ~600–700 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₄H₃₃N₄O₃S) with <2 ppm error .
Note: Cross-reference data with PubChem entries for structurally similar purine diones to resolve ambiguities .
Advanced: How can computational tools predict the biological activity of this compound, and what limitations exist?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., phosphodiesterases or kinases). Focus on the sulfanyl and dione moieties, which often mediate hydrogen bonding .
- ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., logP, solubility) but may underestimate metabolic stability due to the decyl chain’s hydrophobicity .
- Limitations : Computational models struggle with dynamic solvent effects and conformational flexibility of the phenylethylsulfanyl group. Validate predictions with in vitro assays .
Advanced: How should researchers design experiments to resolve contradictory bioactivity data across studies?
Methodological Answer:
Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
Dose-Response Curves : Use at least 8 concentrations (10⁻¹²–10⁻⁶ M) to calculate EC₅₀/IC₅₀ values and identify off-target effects .
Orthogonal Assays : Combine enzymatic inhibition studies (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to confirm specificity .
Statistical Design : Apply factorial DOE (Design of Experiments) to test interactions between variables (e.g., pH, temperature) and minimize experimental runs .
Advanced: What strategies mitigate degradation of this compound during long-term stability studies?
Methodological Answer:
- Storage Conditions : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of the sulfanyl group .
- Buffer Selection : Avoid phosphate buffers (pH >7) that may catalyze hydrolysis of the purine dione ring. Use citrate (pH 4–6) instead .
- Stabilizers : Add antioxidants like BHT (0.01% w/v) or chelating agents (EDTA) to metal-contaminated solutions .
Analytical Monitoring : Perform accelerated stability studies (40°C/75% RH) with UPLC-MS to track degradation products (e.g., dealkylated derivatives) .
Basic: What are the recommended in vitro assays to screen for enzyme inhibition activity?
Methodological Answer:
- Phosphodiesterase (PDE) Inhibition : Use fluorescence-based cAMP/cGMP hydrolysis assays with purified PDE isoforms (e.g., PDE4 or PDE5) .
- Kinase Profiling : Employ ADP-Glo™ assays to measure ATP consumption by kinases like PKA or PKC .
- Data Normalization : Include positive controls (e.g., theophylline for PDEs) and normalize activity to vehicle-only baselines .
Advanced: How can researchers elucidate the metabolic pathways of this compound in hepatic models?
Methodological Answer:
In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes.
LC-MS/MS Analysis : Identify phase I metabolites (e.g., hydroxylation at the decyl chain) and phase II conjugates (glucuronidation) .
CYP Inhibition Screening : Use isoform-specific probes (e.g., CYP3A4 with midazolam) to assess metabolic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
